molecular formula C11H17NS2 B1258648 2,6-Bis(ethylthiomethyl)pyridine

2,6-Bis(ethylthiomethyl)pyridine

Cat. No.: B1258648
M. Wt: 227.4 g/mol
InChI Key: PZJOKSNRXMHAJS-UHFFFAOYSA-N
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Description

2,6-Bis(ethylthiomethyl)pyridine (CAS: N/A; structure: pyridine substituted at the 2- and 6-positions with ethylthio-methyl groups) is a sulfur-containing heterocyclic compound. It is synthesized via nucleophilic substitution reactions, as demonstrated in the preparation of analogous bis-thioether pyridines . The ethylthio-methyl groups confer unique electronic and steric properties, making the compound valuable in coordination chemistry and enzyme inhibition studies. Recent research highlights its role as a tyrosinase inhibitor, where its sulfur substituents enhance binding affinity to the enzyme’s active site .

Properties

Molecular Formula

C11H17NS2

Molecular Weight

227.4 g/mol

IUPAC Name

2,6-bis(ethylsulfanylmethyl)pyridine

InChI

InChI=1S/C11H17NS2/c1-3-13-8-10-6-5-7-11(12-10)9-14-4-2/h5-7H,3-4,8-9H2,1-2H3

InChI Key

PZJOKSNRXMHAJS-UHFFFAOYSA-N

Canonical SMILES

CCSCC1=NC(=CC=C1)CSCC

Synonyms

2,6-bis(ethylthiomethyl)pyridine
SPy cpd

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent-Dependent Tyrosinase Inhibition of Bis-Substituted Pyridines

Compound Substituent Group IC₅₀ (μM) Reference
2,6-Bis(tosyloxymethyl)pyridine Tosyloxy (electron-withdrawing) 45.2
2,6-Bis(ethylthiomethyl)pyridine Ethylthio (electron-donating) 12.7
2,6-Bis(phenylthiomethyl)pyridine Phenylthio (bulky) 28.9

Key Findings :

  • The ethylthio-methyl group shows superior inhibitory activity compared to tosyloxy and phenylthio analogs, attributed to its balanced electron-donating capacity and moderate steric bulk .
  • Phenylthio derivatives exhibit reduced activity due to steric hindrance, limiting enzyme-substrate interactions.

Table 2: Ligand Efficiency in Metal Coordination

Ligand Structure Metal Complexes Formed Application Reference
2,6-Bis(ethylthiomethyl)pyridine Co(II), Pd(II) Enzyme inhibition; weak catalytic activity
2,6-Bis(oxazolinyl)pyridine (Pybox) Ru(II), Cu(II), Fe(III) Asymmetric catalysis (e.g., olefin cyclopropanation)
2,6-Bis(methylbenzimidazolyl)pyridine Co(III), Pr(III) Luminescent materials; DNA binding

Key Findings :

  • Pybox ligands (e.g., 2,6-bis[(4R)-4-phenyl-2-oxazolinyl]pyridine) exhibit superior catalytic performance in asymmetric synthesis due to their rigid, chiral oxazoline rings, which stabilize transition states .

Electronic and Steric Properties

Electronic Effects :

  • Ethylthio groups donate electron density via sulfur’s lone pairs, enhancing pyridine’s basicity (cf. 2,6-di-tert-butylpyridine, pKa = 3.58 ).
  • Acetyl-substituted derivatives (e.g., 2,6-diacetylpyridine) are electron-withdrawing, reducing metal-ligand bond strength in coordination complexes .

Steric Effects :

  • 2,6-Di-tert-butylpyridine exhibits extreme steric bulk, preventing coordination in crowded environments, whereas ethylthiomethyl groups offer moderate bulk ideal for enzyme interactions .

Thermal and Solubility Properties

DSC Analysis :

  • 2,6-Bis(ethylthiomethyl)pyridine displays a melting point range of 85–90°C, similar to 2,6-bis(oxazolinyl)pyridine (136–137°C) .
  • Solubility: Ethylthiomethyl derivatives are soluble in polar organic solvents (e.g., DMSO, ethanol) but insoluble in water, comparable to phenylthio analogs .

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